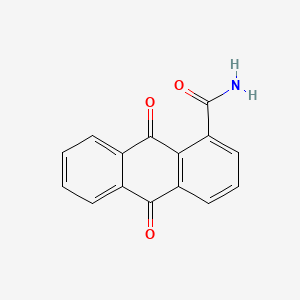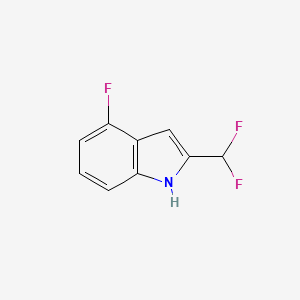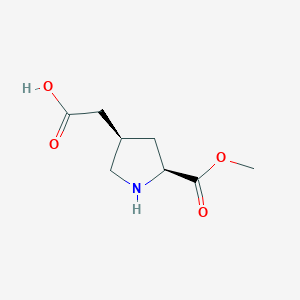
5-Bromo-4-isopropylthiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-isopropylthiazol-2-amine hydrobromide is a chemical compound with the molecular formula C6H9BrN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-isopropylthiazol-2-amine hydrobromide typically involves the bromination of 4-isopropylthiazol-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiazole ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-isopropylthiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-4-isopropylthiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-4-isopropylthiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylthiazol-2-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-aminothiazole: Similar structure but without the isopropyl group, leading to variations in properties.
4-Methyl-5-bromothiazol-2-amine: Contains a methyl group instead of an isopropyl group, affecting its chemical behavior
Uniqueness
5-Bromo-4-isopropylthiazol-2-amine hydrobromide is unique due to the presence of both the bromine atom and the isopropyl group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H10Br2N2S |
|---|---|
Molecular Weight |
302.03 g/mol |
IUPAC Name |
5-bromo-4-propan-2-yl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C6H9BrN2S.BrH/c1-3(2)4-5(7)10-6(8)9-4;/h3H,1-2H3,(H2,8,9);1H |
InChI Key |
QSLZRPSANIBQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)
![Pyridine, 3-bromo-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)-](/img/structure/B12960527.png)





![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-9,9-dimethyl-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12960548.png)

